Ac-Leu-Gly-OH

Description

Significance of Short Peptides in Biomedical Research

Short peptides are central to numerous physiological processes, acting as key mediators in cell-to-cell communication, metabolic regulation, and immune responses explorationpub.comunimi.itamsbiopharma.comlongdom.org. Their inherent biological activity, coupled with advantages such as high specificity, biocompatibility, and relatively straightforward synthesis compared to larger proteins, positions them as attractive candidates for therapeutic interventions and diagnostic tools mdpi.commdpi.comunivie.ac.at. Biomedical research leverages short peptides for a wide array of applications, including drug discovery, targeted therapies (e.g., for cancer and neurological disorders), vaccine development, and advanced biomaterials unimi.itmdpi.commdpi.com.

Despite their promise, challenges such as limited cell membrane permeability, susceptibility to enzymatic degradation, and low plasma availability have historically hindered their widespread therapeutic use explorationpub.comunimi.itunivie.ac.at. However, ongoing advancements in peptide synthesis, chemical modification, and drug delivery systems are actively addressing these limitations, paving the way for novel peptide-based pharmaceuticals unimi.itmdpi.com.

The Tripeptide Ac-Leu-Gly-OH: Structural Basis and N-Terminal Acetylation

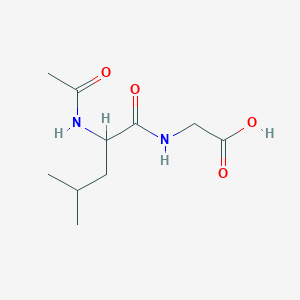

This compound, chemically known as N-acetyl-L-leucylglycine, is a fundamental tripeptide that exemplifies the structural characteristics and modifications common in biologically relevant peptides. Its structure comprises three key components:

N-Terminus: The alpha-amino group of the first amino acid, L-leucine, is modified with an acetyl group (CH₃CO-). This N-terminal acetylation is a prevalent post-translational modification (PTM) in eukaryotes, occurring in over 80% of human proteins creative-proteomics.comresearchgate.netnih.gov.

Amino Acid Residues: The peptide backbone consists of L-leucine (Leu) and glycine (B1666218) (Gly), linked by a peptide bond.

C-Terminus: The C-terminal end features a free carboxyl group (-OH).

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4033-42-5 | bldpharm.com, chemsrc.com |

| Molecular Formula | C₁₀H₁₈N₂O₄ | bldpharm.com, chemsrc.com |

| Molecular Weight | 230.26 g/mol | bldpharm.com, chemsrc.com |

| Synonyms | N-acetyl-L-leucylglycine | chemsrc.com |

| Purity (typical) | >95% HPLC, 98.0% | bldpharm.com, chemsrc.com |

| Appearance | White to off-white powder/crystals | sigmaaldrich.com, chemicalbook.com |

| Melting Point | 193-194 °C (reported for similar) | chemicalbook.com |

Table 2: Significance of N-Terminal Acetylation in Peptides and Proteins

| Function/Effect | Description |

| Stability Enhancement | Protects the N-terminus from exopeptidase degradation, increasing peptide/protein half-life. |

| Charge Neutralization | Neutralizes the positive charge of the alpha-amino group at physiological pH, altering surface charge distribution. |

| Protein Folding & Structure | Can influence protein folding pathways and stabilize alpha-helical structures. |

| Molecular Interactions | Affects protein-protein interactions and binding properties. |

| Subcellular Localization | Can play a role in directing proteins to specific cellular compartments. |

| Degradation Regulation | Can mask N-terminal degradation signals (N-degrons), preventing recognition by ubiquitin ligases. |

| Prevalence | A common post-translational modification, found in over 80% of human proteins. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFVYSSHGGOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Ac Leu Gly Oh

Spectroscopic Characterization

Spectroscopic methods are instrumental in probing the conformational preferences of Ac-Leu-Gly-OH in solution, offering insights into its dynamic behavior and the presence of secondary structural elements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. For flexible molecules like this compound, various NMR experiments provide crucial data on through-bond and through-space atomic interactions. Conformational studies of similar short, flexible peptides often reveal a mixture of quasi-isoenergetic conformers in solution. nih.gov

Two-dimensional (2D) NMR experiments are particularly informative. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. The observation of specific NOE cross-peaks can help define the peptide's folded state. For instance, NOEs between the alpha-proton of Leucine (B10760876) (Leu) and the amide proton of Glycine (B1666218) (Gly) would provide information about the backbone torsion angle φ (phi).

In cases where peptides are of a size that may yield zero or weak NOEs, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to obtain similar distance information. Information derived from chemical shifts and scalar coupling constants (J-couplings) also contributes to defining the allowable range of torsion angles (φ, ψ) for each residue. For peptides in viscous solvents or at low temperatures, the detection of NOEs can be enhanced, allowing for a more detailed structural analysis. nih.gov

Table 1: Potential NMR Observables for Conformational Analysis of this compound This table presents hypothetical data representative of what would be collected in an NMR study.

| Observable | Information Gained | Hypothetical Value/Observation |

| ¹H Chemical Shift (δ) | Local electronic environment | Leu Hα: ~4.1 ppm; Gly Hα: ~3.8 ppm |

| ³J(HN,Hα) Coupling | Dihedral angle (φ) constraint | ~7-9 Hz, suggesting an extended conformation |

| NOE Connectivity | Inter-proton distances (<5 Å) | NOE between Leu Hα and Gly NH |

| Temperature Coefficient | Solvent exposure of NH protons | Gly NH: > -4.5 ppb/K, indicating solvent exposure |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, making it an excellent tool for rapidly assessing the secondary structure of peptides and proteins. creative-biostructure.comspringernature.com The technique is particularly sensitive to the regular, repeating conformations found in α-helices, β-sheets, and β-turns. creative-biostructure.com

For a short and highly flexible dipeptide such as this compound, the CD spectrum in the far-UV region (190-250 nm) is not expected to show the characteristic signals of stable α-helical or β-sheet structures. Instead, the spectrum is more likely to be dominated by features indicative of a random coil or disordered state, which typically shows a strong negative band near 195 nm. creative-biostructure.com It is possible that transient, turn-like structures could be populated in solution, which might give rise to a weak negative band near 205 nm and a positive band near 220 nm. creative-biostructure.com The solvent environment can also significantly influence the conformational ensemble; for example, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to promote helical conformations in some peptides. nih.gov

Table 2: Characteristic Far-UV CD Signals for Common Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (antiparallel) | ~195 | ~218 |

| β-Turn (Type II) | ~220 | ~205 |

| Random Coil | ~212 | ~195 |

High-Resolution Structural Determination

To obtain a static, high-resolution picture of the molecular structure, X-ray crystallography is the definitive method.

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, one can determine its solid-state conformation, including exact bond lengths, bond angles, and torsion angles. osu.edu

This method provides an unambiguous view of the molecule's preferred conformation when packed into a crystal lattice, which may be influenced by intermolecular interactions such as hydrogen bonding. While the crystal structure represents a low-energy state, it is important to note that it is a static picture and may not fully represent the dynamic ensemble of conformations present in solution. pnas.org The crystallographic data obtained would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound This table presents a representative set of parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry system of the crystal lattice | Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 9.5, b = 12.0, c = 15.5 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 90, γ = 90 |

| Z | Number of molecules per unit cell | 4 |

| Resolution (Å) | The level of detail obtained | 1.10 |

Computational Modeling and Simulation

Computational methods complement experimental techniques by providing a dynamic view of the molecule's conformational landscape and behavior over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. rsc.org For this compound, an MD simulation would model the interactions between the peptide's atoms and the surrounding solvent (typically water) over a specific time period, governed by a force field such as AMBER or CHARMM. rsc.orgplos.org

These simulations provide detailed insights into the conformational flexibility of the dipeptide, mapping the energy landscape and identifying the most populated conformational states. plos.org Analysis of the simulation trajectory can reveal transient intramolecular hydrogen bonds, the dynamics of solvent interactions, and the time-averaged distribution of backbone and side-chain torsion angles. This approach is particularly valuable for highly flexible molecules where experimental methods provide an average picture of many coexisting states. researchgate.netnih.gov

Table 4: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Setting |

| Force Field | The potential energy function for the system | AMBER99SB*-ILDN |

| Water Model | The model used to simulate water molecules | TIP3P |

| System Size | Dimensions of the simulation box | ~40 x 40 x 40 ų with periodic boundary conditions |

| Simulation Time | Total duration of the simulation | 500 ns - 1 µs |

| Temperature | The temperature at which the simulation is run | 300 K |

| Pressure | The pressure at which the simulation is run | 1 atm |

Theoretical Conformational Analysis

Theoretical conformational analysis of peptides like this compound involves computational methods to predict their stable three-dimensional structures. These methods map the potential energy surface of the molecule to identify low-energy conformations. Classical potential function calculations are frequently employed to determine preferred structures. For instance, studies on the analogous tripeptide Pro-Leu-Gly-NH2 have indicated that a 10-membered, hydrogen-bonded β-turn conformation is a strongly preferred and stable structure. nih.gov

Ligand Docking and Binding Site Prediction

Ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule, such as this compound, when it binds to a larger receptor protein. nih.govmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein. nih.gov A scoring function is then used to estimate the binding free energy for each pose, allowing researchers to rank and identify the most likely binding mode. mdpi.com These scoring functions are crucial for predicting the strength of the protein-ligand interaction. nih.gov

When the binding site on a target protein is unknown, prediction methods are employed. One approach involves docking a library of random compounds onto the entire protein surface, with the assumption that the true binding site will exhibit a stronger average affinity for these random molecules than other surface areas. nih.gov Other methods use evolutionary information, assuming that the amino acid sequences of functional binding sites are conserved across related proteins. nih.gov The propensity of certain amino acid residues to form binding sites is also a factor; residues like Glycine are generally less likely to be found in ligand-binding sites compared to aromatic residues. nih.gov Focused docking, which concentrates the computational search on a few highly probable sites predicted by these methods, can increase both the accuracy and efficiency of identifying the correct ligand pose. unomaha.edu

Conformational Insights of the this compound Moiety

Backbone Conformations (e.g., Turn Structures, Helical Propensities)

The backbone conformation of this compound is influenced by the intrinsic propensities of its constituent amino acids. Leucine is considered a "helix maker," meaning it has a high probability of being found in α-helical structures. youtube.com In contrast, Glycine, due to its conformational flexibility, is known as a "helix breaker" and can destabilize helical structures. youtube.com Studies on amino acid pairings in α-helices show that pairings like ALA:GLY tend to increase their propensity for helices as the helix length increases. nih.gov

Given the short length of the dipeptide and the opposing tendencies of Leucine and Glycine, a stable α-helix is unlikely. Instead, small peptides often adopt turn structures. Theoretical studies on the similar peptide Pro-Leu-Gly-NH2 show a strong preference for a Type II β-turn structure. nih.gov The stability of this turn is largely dictated by the rigid backbone conformation of the Leucine residue itself. nih.gov These secondary structure motifs are stabilized by intramolecular hydrogen bonds between backbone atoms. youtube.com

Side-Chain Orientations of Leucine and Glycine

The side chains of Leucine and Glycine confer distinct properties to the peptide. Glycine possesses the simplest side chain, a single hydrogen atom, making it the only achiral amino acid. libretexts.orgleah4sci.com This minimal side chain allows for a high degree of rotational freedom around its phi (φ) and psi (ψ) backbone angles, granting it significant conformational flexibility that allows it to fit into various structural environments. libretexts.orgleah4sci.com

The Leucine side chain is a non-polar, hydrophobic isobutyl group. leah4sci.com Its orientation is more constrained. All-atom computational simulations on Leucine dipeptide mimetics have determined the relative populations of its side-chain dihedral angle (χ1 and χ2) combinations. The most probable conformations are found to be those where χ1 is approximately -60° (g-) or 180° (t), while certain combinations are rarely or never populated due to steric clashes. yale.edu Transitions between different side-chain conformations can be frequent, though some require coordinated motions to overcome steric hindrances. yale.edu

| Dihedral Angle | Common Orientations | Relative Population | Notes |

|---|---|---|---|

| χ1 | g- (~ -60°), t (~ 180°) | High | The g+ (~ +60°) conformation is less populated. |

| χ2 | g- (~ -60°), t (~ 180°), g+ (~ +60°) | Variable | Populations depend on the corresponding χ1 angle and backbone conformation. yale.edu |

Influence of N-Terminal Acetylation on Peptide Conformation

N-terminal acetylation, the addition of an acetyl group (Ac-) to the N-terminus, is a widespread modification affecting a majority of eukaryotic proteins. elifesciences.orgnih.gov This modification fundamentally alters the N-terminal chemistry by neutralizing the positive charge of the alpha-amino group and introducing a more hydrophobic character. nih.gov

This chemical change has significant conformational implications. The acetyl group can act as a hydrogen bond acceptor, and initial studies suggested that N-terminal acetylation can stabilize α-helical structures by forming a hydrogen bond with a main-chain NH-group further down the peptide. nih.gov This modification is known to enhance N-terminal helicity in some proteins. biorxiv.org Furthermore, by removing the N-terminal charge, acetylation can selectively modulate the electrostatic contributions that influence both intra- and intermolecular interactions. biorxiv.org

Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the structure of this compound. Intramolecular hydrogen bonds are essential for stabilizing defined backbone conformations like β-turns, where a hydrogen bond typically forms between the carbonyl oxygen of one residue and the amide hydrogen of a residue further along the chain. nih.gov The N-terminal acetyl group provides an additional carbonyl oxygen that can serve as a hydrogen bond acceptor, potentially influencing local conformation. nih.gov

In addition to conventional N-H···O=C hydrogen bonds, peptides can form weaker, unconventional Cα-H···O hydrogen bonds. Glycine residues are particularly versatile in forming these interactions because they possess two alpha-hydrogens, increasing the opportunities for Cα-H···O bond formation. nih.gov In a condensed state, such as in a crystal, this compound molecules would also be organized by a network of intermolecular hydrogen bonds, involving the backbone amide and carbonyl groups as well as the C-terminal carboxyl group, similar to what is observed in L-Leucylglycine crystals. researchgate.net

| Bond Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Intramolecular (Conventional) | Backbone N-H | Backbone C=O | Stabilization of turn structures. nih.gov |

| Intramolecular (N-Terminus) | Backbone N-H | Acetyl C=O | Stabilization of N-terminal helical propensity. nih.gov |

| Intramolecular (Unconventional) | Glycine Cα-H | Backbone C=O | Local conformational stabilization. nih.gov |

| Intermolecular | Backbone N-H, Terminal O-H | Backbone C=O, Terminal C=O | Crystal packing and condensed-phase structure. researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Interaction and Modulation

Ac-Leu-Gly-OH serves as a valuable chemical tool in the study of enzyme interactions. Its defined structure is utilized in biochemical assays and as a foundational piece for synthesizing more complex molecules to probe enzyme functions, particularly for deacetylases. dtu.dkgoogle.comdtu.dk

Detailed studies comprehensively characterizing this compound as a direct substrate across a broad range of proteases are not extensively documented in the available literature. While proteases such as trypsin and Lys-C have been used in experimental setups involving derivatives of this compound, their role was part of an assay system to measure the activity of other target enzymes, like sirtuins and histone deacetylases (HDACs). dtu.dk These studies did not aim to establish the substrate specificity of this compound for the proteases themselves.

This compound has been identified as an inhibitor of Angiotensin I Converting Enzyme (ACE). It belongs to a group of N-acyl dipeptide derivatives that have demonstrated ACE inhibitory activity. This enzyme is a critical component of the renin-angiotensin system, which regulates blood pressure. While the inhibitory function of this compound is recognized, specific quantitative data such as IC50 values or detailed kinetic analyses are not specified in the reviewed sources.

The following table summarizes the identified enzymatic interaction for this compound.

| Compound Name | Target Enzyme | Observed Activity |

| This compound | Angiotensin I Converting Enzyme (ACE) | Inhibitory |

There is no scientific literature available from the search results indicating that this compound has been evaluated or profiled as a potential substrate for deubiquitinating enzymes (DUBs).

The established mechanism for inhibitors of Angiotensin I Converting Enzyme involves direct interaction with the enzyme's active site. cvpharmacology.com ACE is a zinc-dependent metalloprotease that cleaves dipeptides from the C-terminus of its substrates. nih.govbionity.com It plays a crucial role in converting angiotensin I into the vasoconstrictor angiotensin II. cvpharmacology.com ACE inhibitors typically function by binding to the active site and coordinating with the essential zinc ion, which prevents the natural substrate from being processed. nih.gov This inhibition leads to reduced levels of angiotensin II and an accumulation of bradykinin, a vasodilator that ACE would otherwise degrade. cvpharmacology.com Although this compound is known to inhibit ACE, the precise details of its binding mode and kinetic mechanism (e.g., competitive or non-competitive inhibition) have not been specified in the available research.

Receptor Binding and Ligand-Target Interactions

Based on a review of the available scientific literature, there is no evidence of research conducted to investigate whether this compound exhibits agonist or antagonist activity at any of the opioid receptors. The scientific inquiry into this compound has been concentrated on its enzymatic interactions.

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that mediate a wide array of physiological responses. nih.gov Their activity is primarily controlled by endogenous ligands that bind to a primary site known as the orthosteric site. nih.gov However, GPCRs also possess topographically distinct allosteric sites. mdpi.com Ligands that bind to these sites, known as allosteric modulators, can fine-tune the receptor's response to the orthosteric ligand. mdpi.com This modulation can be positive (enhancing the agonist effect), negative (diminishing the agonist effect), or neutral. nih.govnih.gov

Allosteric modulators offer therapeutic advantages, including the potential for greater receptor subtype selectivity and a "ceiling" effect that may enhance safety. acs.org While various molecules, including ions, lipids, and peptides, can act as allosteric modulators, there is currently no specific scientific literature demonstrating that this compound functions as an allosteric modulator for any G protein-coupled receptor. acs.orgnih.gov Research has identified other peptides, such as the neuropeptide Pro-Leu-Gly-NH2 (PLG), as allosteric modulators of dopamine (B1211576) receptors, indicating that small peptides can indeed perform this function. acs.orgnih.gov However, direct studies on this compound in this context are absent from current scientific publications.

Anaphylatoxin C5a Receptor Interaction Studies

The complement C5a receptor (C5aR or CD88) is a classical G protein-coupled receptor that plays a critical role in the innate immune response. nih.govnih.gov It is activated by the potent pro-inflammatory peptide C5a, which is generated during complement system activation. nih.gov The interaction between C5a and C5aR triggers a variety of inflammatory responses, including cell recruitment and the release of cytokines. nih.gov

Despite the well-documented role of the C5a receptor in inflammation and immunity, a review of the available scientific literature reveals no studies investigating a direct interaction between this compound and the anaphylatoxin C5a receptor. Research in this area has primarily focused on the natural ligand C5a, its variants, and synthetic peptide or small-molecule antagonists designed to block its pro-inflammatory effects. nih.govacs.org

Quantitative Binding Affinity and Selectivity Measurements (e.g., ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to quantitatively measure the thermodynamic parameters of binding interactions in solution. malvernpanalytical.comnih.gov By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. malvernpanalytical.comnews-medical.net This label-free method is a gold standard for characterizing the binding of small molecules to larger macromolecules like proteins. youtube.com

While ITC is a powerful tool for such characterizations, there are no published studies that have utilized this technique to measure the binding affinity or selectivity of this compound for any specific biological target. Consequently, quantitative data regarding its binding thermodynamics to receptors, enzymes, or other proteins are not available.

Cellular and Molecular Signaling

Modulation of mTOR Signaling Pathways

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. nih.gov It integrates signals from various upstream stimuli, including growth factors and, notably, amino acids. nih.gov mTOR forms two distinct complexes, mTORC1 and mTORC2. nih.gov mTORC1 activity is particularly sensitive to amino acid levels, especially the branched-chain amino acid leucine (B10760876). researchgate.net

While direct studies on this compound are limited, research on closely related N-acetylated leucine derivatives provides significant insight. A study on N-acetylleucine amide (NALA), a structurally similar compound, demonstrated that it acts as an inhibitor of the amino acid-mTOR signaling pathway, functioning as a competitive antagonist to leucine. researchgate.net This suggests that N-acetylated leucine derivatives may act as rapamycin-like agents, inhibiting mTORC1 signaling. researchgate.net

A potential mechanism for this modulation involves the metabolic fate of leucine. Leucine can be metabolized to acetyl-coenzyme A (AcCoA), which has been shown to positively regulate mTORC1 activity by promoting the acetylation of Raptor, a key regulatory component of the mTORC1 complex. nih.gov The N-acetyl group of this compound could theoretically influence this metabolic or signaling axis, although the precise effect—whether agonistic or antagonistic—requires direct experimental validation.

Role in Protein-Protein Interaction Modulations

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The N-terminal acetylation of proteins is a common co-translational modification that plays a significant role in mediating or altering these interactions. mdpi.com This modification can influence protein stability, localization, and the formation of protein complexes. mdpi.com

Although no studies have specifically investigated the role of the free dipeptide this compound in modulating PPIs, the presence of the N-acetyl group is functionally significant. This modification neutralizes the positive charge of the N-terminal amino group, which can alter electrostatic interactions crucial for PPIs. mdpi.com Research on small-molecule modulators of PPIs has shown that they can disrupt or stabilize critical interactions, such as the p53-MDM2 interaction, by targeting key "hot spots" on the protein surfaces. nih.gov It is conceivable that this compound could influence specific PPIs, but this remains a hypothetical role without direct experimental evidence.

Impact on Specific Intracellular Signaling Cascades

Building on its effects on the mTOR pathway, this compound is predicted to impact downstream intracellular signaling cascades. Studies on the related compound N-acetylleucine amide (NALA) have shown definitive effects on cell cycle progression. researchgate.net NALA was found to inhibit serum-induced activation of p70S6 Kinase (p70S6K), a major downstream target of mTORC1, and prevent the degradation of the cell cycle inhibitor p27. researchgate.net This leads to the dephosphorylation of the retinoblastoma protein (Rb) and ultimately causes cell cycle arrest in the G1 phase. researchgate.net

Furthermore, research on another related compound, N-acetyl-L-leucine (NALL), has demonstrated effects on pathways relevant to neurodegenerative diseases. nih.gov In cellular models of Parkinson's disease, NALL treatment led to a decrease in pathological pS129-alpha-synuclein and an upregulation of proteins involved in synaptic function, such as parkin and synaptojanin-1. nih.gov These findings suggest that N-acetylated amino acid derivatives can modulate specific signaling cascades involved in cell cycle control and neuronal health.

Table 1: Effects of N-acetylleucine Amide (NALA) on Cell Cycle Signaling

| Downstream Target | Observed Effect in Jurkat Cells | Consequence |

|---|---|---|

| p70S6 Kinase (p70S6K) | Inhibition of activation | Blocks protein synthesis and cell growth signals |

| p27 (Cyclin-dependent kinase inhibitor) | Inhibition of degradation | Halts progression from G1 to S phase |

| Retinoblastoma protein (Rb) | Dephosphorylation | Prevents E2F transcription factor release, arresting cell cycle |

| Cell Cycle | G1 Phase Arrest | Inhibition of cell proliferation |

Other Biologically Relevant Activities (In Vitro Research)

While comprehensive research on this compound is limited, the biological activities of its constituent components and similar short-chain peptides have been explored in various in vitro studies. These investigations provide a foundational understanding of the potential bioactivities of this N-acetylated dipeptide.

The potential antioxidant capacity of peptides is frequently evaluated through in vitro chemical and cell-based assays. The antioxidant activity of small peptides is influenced by their amino acid composition and sequence. Hydrophobic amino acids, such as Leucine, and simpler amino acids like Glycine (B1666218) can contribute to these properties.

Common in vitro methods for assessing the antioxidant potential of peptides include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.com The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. mdpi.com Similarly, the ABTS assay measures the capacity of a compound to scavenge the ABTS radical cation (ABTS•+). mdpi.commdpi.com The results are often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific studies on this compound are not available, research on protein hydrolysates and other short peptides containing Leucine and Glycine has demonstrated varying degrees of antioxidant activity. researchgate.net The N-acetylation of other compounds, such as N-acetylcysteine, is known to play a role in antioxidant pathways, primarily by providing the cysteine precursor for the synthesis of glutathione, a major intracellular antioxidant. nih.govnih.govmyoxcience.comexamine.com

| Assay Type | Principle | Typical Metric | Relevance for Peptides |

|---|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. mdpi.com | IC50 (µg/mL or µM) | Widely used for initial screening of antioxidant peptides from various sources. researchgate.net |

| ABTS Radical Scavenging Assay | Measures the scavenging of the ABTS radical cation (ABTS•+), applicable to both hydrophilic and lipophilic compounds. mdpi.com | IC50 (µg/mL or µM) or TEAC (Trolox Equivalent Antioxidant Capacity) mdpi.com | Commonly used to evaluate the antioxidant activity of peptides and protein hydrolysates. researchgate.netresearchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. mdpi.com | FRAP value (µM Fe²⁺/g) | Assesses the electron-donating capacity of peptides. |

Peptides derived from food proteins and synthetic peptides are increasingly being investigated for their anti-inflammatory properties. In vitro models are crucial for screening these activities and elucidating their mechanisms of action. A standard model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov

Upon stimulation with LPS, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). analis.com.mymdpi.com The anti-inflammatory potential of a compound can be quantified by its ability to inhibit the production of these mediators. nih.gov NO levels, for instance, are typically measured in the cell culture supernatant using the Griess reagent, which detects nitrite, a stable product of NO oxidation. nih.govnih.gov

Studies on various N-acetylated peptides and dipeptides have demonstrated significant anti-inflammatory effects. nih.govresearchgate.net For example, the acetylated dipeptide, Acetyl Dipeptide-31 Amide, has been shown to reduce the release of multiple inflammatory mediators, including IL-6 and TNF-α, in vitro. nih.gov Plant-derived bioactive peptides, often of low molecular weight, have also been shown to exert anti-inflammatory effects by modulating cellular signaling pathways. mdpi.com The specific contribution of the this compound sequence to such activity would require direct experimental evaluation.

| Assay | Cell Model | Stimulant | Measured Endpoint | Relevance |

|---|---|---|---|---|

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages nih.gov | Lipopolysaccharide (LPS) nih.gov | Nitrite concentration in culture medium (Griess Assay) nih.gov | Measures inhibition of iNOS activity, a key marker of inflammation. analis.com.my |

| Pro-inflammatory Cytokine Inhibition | RAW 264.7 Macrophages or other immune cells | Lipopolysaccharide (LPS) | Levels of TNF-α, IL-6, IL-1β (ELISA or qPCR) | Assesses the ability to suppress key signaling molecules in the inflammatory cascade. |

The antimicrobial activity of peptides is often linked to their physicochemical properties, such as charge, amphipathicity, and hydrophobicity. nih.govsemanticscholar.org The amino acid Leucine, with its hydrophobic isobutyl side chain, is frequently found in antimicrobial peptides (AMPs) and is known to play a crucial role in their ability to interact with and disrupt bacterial membranes. nih.govmdpi.comresearchgate.net An optimal level of hydrophobicity is often required; excessively high hydrophobicity can lead to self-association that reduces antimicrobial efficacy or increases toxicity to host cells. nih.govresearchgate.net Peptides rich in Glycine and Leucine have been isolated from natural sources and shown to possess antimicrobial activity, particularly against Gram-negative bacteria. nih.gov

The term "capping motif" refers to specific amino acid residues or modifications at the N- or C-terminus of a peptide that stabilize its secondary structure, such as an α-helix or a β-sheet. nih.gov N-terminal acetylation, as seen in this compound, is a common N-capping strategy. lifetein.com This modification neutralizes the positive charge of the N-terminal amino group and can significantly increase the peptide's resistance to degradation by aminopeptidases. lifetein.comnih.govresearchgate.net By preventing enzymatic cleavage, N-acetylation can enhance the proteolytic stability and extend the half-life of a peptide. nih.govresearchgate.net This stabilization is a critical factor for maintaining the structural integrity required for biological activity. researchgate.net

| Feature | Component | Role / Mechanism | Significance |

|---|---|---|---|

| Hydrophobicity | Leucine | Facilitates peptide interaction with and insertion into the lipid bilayer of bacterial membranes, leading to disruption. nih.govresearchgate.net | A key determinant of antimicrobial potency; an optimal balance is necessary for activity and selectivity. researchgate.net |

| N-Terminal Capping | N-Acetylation (Ac-) | Neutralizes the N-terminal positive charge and blocks degradation by aminopeptidases. lifetein.comnih.gov | Enhances proteolytic stability, potentially increasing the peptide's bioavailability and duration of action. researchgate.net |

| Structural Flexibility | Glycine | Provides conformational flexibility to the peptide backbone, which can be important for adopting an active conformation at the membrane interface. | Contributes to the overall structure and function of antimicrobial peptides. nih.gov |

Peptide Design and Engineering Inspired by Ac Leu Gly Oh

Development of Ac-Leu-Gly-OH Based Ligands and Probes

Short N-acetylated peptides like this compound can serve as foundational structures for developing more complex ligands and biochemical probes. The N-acetylation itself is a crucial modification, as it caps (B75204) the N-terminus, preventing degradation by aminopeptidases and often enhancing proteolytic stability. nih.gov

While this compound is not a widely cited specific ligand, its structure is representative of short peptide motifs used to probe enzyme active sites, particularly for proteases. For instance, modified peptide aldehydes like N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL) function as potent protease inhibitors. nih.govresearchgate.net The design of such inhibitors often starts from the sequence of a natural substrate, with modifications made to create a molecule that binds tightly to the enzyme without being cleaved.

Furthermore, short peptides can be systematically modified to create libraries for screening against biological targets to identify new ligands. medchemexpress.com A peptide like this compound could be functionalized to create a variety of probes:

Fluorescent Probes: A fluorescent dye can be attached to the peptide, typically at the N- or C-terminus or on a side chain. These probes are used in binding assays to quantify ligand-receptor interactions without the need for radioactivity. mdpi.com The addition of a fluorophore can, however, alter the ligand's pharmacological properties. mdpi.com

Radioligands: By incorporating a radioisotope (e.g., ³H or ¹⁴C), the peptide can be used as a tracer in highly sensitive binding and imaging studies.

Affinity Probes: The peptide can be linked to a reactive group for covalent labeling of a target protein or attached to a solid support like beads to perform affinity purification of its binding partners.

Role of this compound in Peptide Standard Design for Analytical Separations

In analytical chemistry, particularly in proteomics and metabolomics, well-characterized synthetic peptides are indispensable as standards for method development, calibration, and quantification. A simple, stable dipeptide like this compound is an ideal candidate for such applications in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The key roles of such peptide standards include:

Retention Time Calibration: In chromatography, the elution time of a known standard like this compound can be used to calibrate the separation system and serve as a reference point for identifying unknown compounds in a complex mixture.

Mass Spectrometry Tuning and Calibration: The known mass-to-charge (m/z) ratio of the peptide allows for the calibration and tuning of mass spectrometers to ensure accuracy.

Quantification: For quantitative studies, a known amount of a synthetic peptide is "spiked" into a biological sample. By comparing the signal intensity of the endogenous peptide to the spiked standard, an absolute concentration can be determined.

Isotope-Labeled Standards: The most robust method for quantification by mass spectrometry involves using a stable isotope-labeled version of the target peptide (e.g., containing ¹³C or ¹⁵N). nih.gov A synthetic, isotope-labeled this compound would be chemically identical to its natural counterpart but distinguishable by mass. This allows it to serve as a perfect internal standard, co-eluting with the analyte and correcting for variations in sample preparation and instrument response. nih.gov

The purity and precise concentration of these synthetic standards must be rigorously confirmed, typically by analytical HPLC and UV absorbance analysis, respectively, to ensure their reliability in quantitative experiments. nih.gov

Metabolism and Degradation Pathways of Ac Leu Gly Oh

In Vitro Metabolic Stability and Proteolytic Degradation

In vitro metabolic stability assays are crucial for determining the rate at which a compound is eliminated by metabolic processes, providing insights into its pharmacokinetic profile. wuxiapptec.combioivt.com For a peptide like Ac-Leu-Gly-OH, this stability is largely dictated by its resistance to proteolytic enzymes. These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com

The degradation of peptides is catalyzed by proteases, which are broadly classified as exopeptidases or endopeptidases. Endopeptidases cleave peptide bonds within the interior of a polypeptide chain, while exopeptidases cleave bonds at the N- or C-termini. umich.edunih.gov

Due to its small size, this compound is an unlikely substrate for most endopeptidases, which typically recognize and cleave longer polypeptide sequences. nih.gov Therefore, its primary route of proteolytic degradation would be via exopeptidases. This would involve either aminopeptidases, which act on the N-terminus, or carboxypeptidases, which act on the C-terminus. However, the susceptibility to these enzymes is significantly altered by the chemical structure of this compound. While the C-terminal glycine (B1666218) is available for cleavage by carboxypeptidases, the N-terminal leucine (B10760876) is protected by an acetyl group, rendering it resistant to the action of most standard aminopeptidases. nih.gov

N-terminal acetylation is one of the most common protein modifications in eukaryotes and serves as a critical mechanism for regulating protein and peptide function and stability. nih.gov This modification transforms the charged N-terminus into a more hydrophobic and neutral segment, which can act as a protective shield against enzymatic degradation. nih.govcofc.edu

Constituent Amino Acid Metabolism Pathways

Following the hydrolysis of the peptide bond between leucine and glycine, these individual amino acids are absorbed and directed into their distinct and well-characterized metabolic pathways.

Leucine, along with isoleucine and valine, is a branched-chain amino acid (BCAA). Its catabolism primarily occurs in skeletal muscle rather than the liver. youtube.com The pathway is a multi-step process that ultimately converts leucine into ketogenic precursors. nih.govnih.gov Leucine is classified as a strictly ketogenic amino acid because its breakdown yields acetyl-CoA and acetoacetate, which can be used for energy production in the TCA cycle or for the synthesis of ketone bodies. youtube.comnih.gov

The catabolic pathway involves two main initial steps common to all BCAAs:

Transamination: The first step is a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). nih.gov The amino group from leucine is transferred to α-ketoglutarate, forming glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC). nih.govnih.gov

Oxidative Decarboxylation: The second, irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This is the rate-limiting step in BCAA catabolism. KIC is decarboxylated to form isovaleryl-CoA. youtube.comnih.gov

Subsequent reactions specific to leucine catabolism convert isovaleryl-CoA through several intermediates into the final products, acetyl-CoA and acetoacetate. nih.gov

| Step | Substrate | Key Enzyme | Product | Notes |

|---|---|---|---|---|

| 1 | Leucine | Branched-Chain Aminotransferase (BCAT) | α-Ketoisocaproate (KIC) | Reversible transamination. nih.govnih.gov |

| 2 | α-Ketoisocaproate (KIC) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Isovaleryl-CoA | Irreversible, rate-limiting step. youtube.comnih.gov |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA Dehydrogenase | β-Methylcrotonyl-CoA | - |

| 4 | β-Methylcrotonyl-CoA | β-Methylcrotonyl-CoA Carboxylase | β-Methylglutaconyl-CoA | Requires biotin. youtube.com |

| 5 | β-Methylglutaconyl-CoA | β-Methylglutaconyl-CoA Hydratase | β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) | - |

| 6 | β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) | HMG-CoA Lyase | Acetyl-CoA + Acetoacetate | Final ketogenic products. nih.gov |

Glycine is the simplest amino acid and is involved in numerous metabolic processes. It can be synthesized and degraded through several pathways, including the glycine cleavage system (GCS), conversion to serine, and the reductive glycine pathway (rGlyP).

The reductive glycine pathway (rGlyP) has gained attention as an energy-efficient, synthetic pathway for one-carbon (C1) assimilation. nih.govnih.gov This pathway allows organisms to synthesize glycine from formate (B1220265) and CO2. biorxiv.org The core of the rGlyP involves the conversion of formate into glycine, which can then be assimilated into central metabolism, for instance by conversion to serine and then pyruvate. wur.nl The rGlyP is noted for its high ATP efficiency compared to other C1-assimilation pathways. nih.govwur.nl

| Step | Reaction | Enzyme System | Significance |

|---|---|---|---|

| 1 | Formate + THF + ATP → 10-Formyl-THF + ADP + Pi | Formyl-THF Synthetase | Activation of formate. wur.nl |

| 2 | 10-Formyl-THF + NADPH → 5,10-Methylene-THF + NADP+ | Methylene-THF Dehydrogenase/Cyclohydrolase | Reduction to a more reduced C1 unit. wur.nl |

| 3 | 5,10-Methylene-THF + CO2 + NH4+ + NADH → Glycine + THF + NAD+ | Glycine Cleavage/Synthase System (GCS), operating in reverse | Formation of glycine from C1 units and CO2. nih.gov |

Beyond the rGlyP, glycine is a key component of other central metabolic routes. The glycine cleavage system, which is reversible, can also catabolize glycine into CO2, ammonia, and a one-carbon unit carried by tetrahydrofolate (THF). Glycine also serves as a direct precursor for the synthesis of serine via the enzyme serine hydroxymethyltransferase.

Advanced Research Applications and Future Directions

Self-Assembling Peptide Systems for Biomaterial Development (e.g., Hydrogels)

Peptide-based hydrogels represent a significant area of biomaterial development, offering structures that mimic the extracellular matrix (ECM) and possess excellent biocompatibility researchgate.netacs.orgmdpi.comscholaris.ca. These hydrogels are typically formed through the self-assembly of peptide amphiphiles or short peptide sequences driven by non-covalent interactions like hydrogen bonding, hydrophobic effects, and electrostatic forces mdpi.comnih.govbeilstein-journals.org. While direct studies detailing the self-assembly of Ac-Leu-Gly-OH into hydrogels are not extensively reported in the provided literature, its structure as a dipeptide with an N-terminal acetyl group and a C-terminal carboxylic acid, featuring a hydrophobic leucine (B10760876) residue and a hydrophilic glycine (B1666218) residue, suggests potential for self-assembly. Short peptides like this compound can serve as minimal building blocks for hydrogel formation or as components within more complex peptide amphiphiles mdpi.comnih.govbeilstein-journals.orgreading.ac.uk. Further research could explore conjugating this compound with hydrophobic tails or incorporating it into larger self-assembling systems to engineer novel biomaterials for applications such as drug delivery or tissue engineering.

Functional Peptide Microarrays and Biosensors

Peptide microarrays and biosensors are powerful tools for high-throughput screening, diagnostics, and understanding molecular interactions nih.govbiosynth.comnih.govubc.camdpi.comencyclopedia.pub. These technologies rely on the specific binding or catalytic activity of immobilized peptides. Peptide screening methodologies are fundamental to identifying active peptide sequences for these applications chemsrc.commedchemexpress.com. This compound, as a well-defined peptide sequence, could be a candidate for inclusion in peptide libraries used in such screening efforts. Its sequence may confer specific recognition properties, making it potentially useful as a component in developing novel biosensors or as a model peptide for studying protein-peptide interactions. Related peptides, such as Ac-Leu-Gly-Lys(Ac)MCA, are utilized as substrates in enzyme assays, highlighting the role of simple peptide structures in biosensing platforms ambeed.com.

High-Throughput Screening and Combinatorial Library Applications

The field of combinatorial chemistry and high-throughput screening (HTS) revolutionizes the discovery of molecules with desired biological activities. Peptide libraries, generated through techniques like solid-phase peptide synthesis (SPPS), allow for the rapid evaluation of thousands to millions of sequences nih.govnih.govnih.govmdpi.comacs.org. This compound, being synthetically accessible via standard Fmoc chemistry, can be readily incorporated into such combinatorial libraries. Its inclusion enables its systematic assessment alongside other peptide sequences in HTS campaigns aimed at identifying novel therapeutic leads, enzyme inhibitors, or molecular probes. The systematic exploration of such libraries, often involving techniques like mass spectrometry for sequence determination nih.gov, is crucial for identifying peptides with specific functionalities.

Cross-Disciplinary Research with Chemical Biology and Structural Bioinformatics

Chemical biology and structural bioinformatics are integral to understanding the molecular mechanisms underlying peptide function, including structure-activity relationships (SAR) and self-assembly processes mdpi.comnih.govresearchgate.net. These disciplines employ a combination of experimental and computational methods to elucidate peptide conformation, binding interactions, and dynamic behavior. This compound can serve as a valuable model peptide for such cross-disciplinary investigations. SAR studies can be performed by chemically modifying its sequence, revealing how specific amino acid residues influence its properties mdpi.com. Structural bioinformatics tools can predict its potential secondary structures or interactions, while experimental techniques, such as those used for related peptides, can provide insights into its conformational preferences and molecular recognition capabilities nih.govresearchgate.net.

Identification of Novel Research Tools and Applications

The development of novel research tools, including molecular probes and targeted agents, is essential for advancing biological understanding and therapeutic strategies. Peptide-based probes, such as fluorescent probes and radiopharmaceuticals, are increasingly employed in bioimaging, diagnostics, and targeted delivery systems biosynth.comrsc.orgnih.gov. This compound, as a well-defined peptide, can act as a scaffold or a starting point for creating new research tools. Its sequence can be chemically modified to incorporate fluorescent tags, chelators for radioisotopes, or other functional moieties to develop targeted probes. It might also serve as a minimal unit within larger, more complex peptide-based tools, facilitating the exploration of novel conjugation chemistries and functionalization strategies for diverse biological applications.

Compound Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ac-Leu-Gly-OH in a laboratory setting?

- Methodological Answer : this compound, a dipeptide derivative, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected leucine and glycine with a resin-bound strategy. After deprotection and cleavage, purify the product using reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes). Validate purity via LC-MS (expected [M+H]+: 245.2) and confirm structure using -NMR (key signals: acetyl methyl at ~2.0 ppm, Leu α-proton at ~4.3 ppm) . Solution-phase synthesis requires coupling agents like HBTU/DIPEA in DMF, followed by TFA deprotection. Always include control reactions to monitor byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use analytical HPLC with UV detection at 214 nm. A single peak at ~12–15 minutes (C18 column, 1 mL/min flow) indicates >95% purity.

- Mass Confirmation : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 244.3 g/mol).

- Structural Validation : - and -NMR in DMSO-d6 or D2O. Key -NMR peaks: acetyl protons (1.95–2.10 ppm), Leu δ-methyl (0.85–0.95 ppm), and Gly α-protons (3.70–3.85 ppm). Compare with reference spectra from peer-reviewed databases (e.g., HMDB, PubChem) .

Q. What solvents and storage conditions are optimal for this compound in experimental workflows?

- Methodological Answer : this compound is hygroscopic and prone to hydrolysis. Store lyophilized powder at –20°C in a desiccator. For solutions, use sterile water or PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles. Avoid DMSO unless necessary for solubility (test stability via HPLC post-dissolution). For long-term storage (>1 month), lyophilize with cryoprotectants like trehalose .

Q. How should researchers design a literature review focused on this compound’s biochemical applications?

- Methodological Answer :

- Primary Sources : Search PubMed, Google Scholar, and ACS Publications using keywords: “this compound”, “dipeptide stability”, “enzyme substrates”. Filter for articles with “synthesis”, “kinetics”, or “structural analysis” in titles.

- Secondary Sources : Use review articles from Advanced Journal of Chemistry or European Journal of Advanced Chemistry Research to identify trends.

- Critical Evaluation : Prioritize studies with detailed experimental sections, reproducibility markers (e.g., triplicate measurements), and citations in high-impact journals (e.g., J. Biol. Chem.) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or peptide batch purity.

- Step 1 : Replicate conflicting studies using identical protocols (e.g., enzyme inhibition assays with trypsin at pH 8.0).

- Step 2 : Perform stability tests (HPLC/MS) to rule out peptide degradation during experiments.

- Step 3 : Use multivariate statistical analysis (ANOVA with Tukey post-hoc) to compare datasets. If discrepancies persist, conduct isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. What computational approaches are suitable for predicting this compound’s conformational dynamics in aqueous environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvent (TIP3P water) using AMBER or GROMACS. Monitor backbone dihedral angles (φ/ψ) over 100 ns to identify dominant conformers.

- Density Functional Theory (DFT) : Optimize structures at B3LYP/6-31G* level to calculate electrostatic potential surfaces. Compare with NMR-derived NOE constraints .

- Validation : Cross-reference computational data with circular dichroism (CD) spectra (190–250 nm) to confirm α-helix or β-sheet propensity .

Q. How to design an experiment investigating this compound’s interaction with metalloproteases?

- Methodological Answer :

- Experimental Design :

Enzyme Kinetics : Use Michaelis-Menten assays with varying peptide concentrations (0.1–10 mM) and monitor hydrolysis via fluorescence (Ex/Em: 280/340 nm).

Inhibitor Screening : Co-incubate with EDTA (metalloprotease inhibitor) to confirm metal-dependent activity.

Structural Analysis : Solve crystal structures of peptide-enzyme complexes (PDB deposition recommended) or use HDX-MS to map binding interfaces .

- Controls : Include scrambled peptide (e.g., Ac-Gly-Leu-OH) and blank reactions.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodological Answer :

- Process Optimization : Standardize SPPS cycles (coupling time: 1 hour, 20% piperidine for Fmoc deprotection).

- Quality Control : Implement in-process analytics (e.g., inline FTIR to monitor resin loading).

- Documentation : Adhere to ACS Style Guide for reporting synthetic yields, purification gradients, and storage conditions. Share raw NMR/HPLC files via repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.